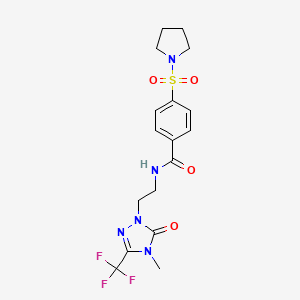
N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C17H20F3N5O4S and its molecular weight is 447.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates a triazole moiety and a pyrrolidine sulfonamide, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features various functional groups that contribute to its biological activity:
- Triazole ring : Known for its role in antifungal and anticancer agents.
- Pyrrolidine sulfonamide : Associated with antibacterial properties.
- Trifluoromethyl group : Enhances lipophilicity and biological interactions.
Anticancer Properties
Recent studies have highlighted the cytotoxic effects of this compound against several cancer cell lines. The compound exhibited significant antiproliferative activity with IC50 values ranging from 2.38 to 3.77 µM against cervical and bladder cancer cell lines .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| SISO (Cervical) | 2.38 | Induction of apoptosis |
| RT-112 (Bladder) | 3.77 | Cell cycle arrest |
The induction of apoptosis was confirmed through flow cytometry, demonstrating that increasing concentrations of the compound resulted in higher percentages of early and late apoptotic cells .
Antimicrobial Activity
The compound has shown promising antimicrobial properties against various pathogens. Its structural features allow it to interact effectively with bacterial targets, potentially inhibiting the growth of resistant strains .
The mechanism by which this compound exerts its biological effects includes:
- Inhibition of Enzymatic Activity : The compound inhibits specific enzymes involved in DNA synthesis and repair, contributing to its anticancer effects .
- Targeting Metallo-beta-lactamases (MBLs) : It has been found to selectively inhibit certain MBLs without affecting other beta-lactamases, suggesting a potential role in combating antibiotic resistance .
Case Studies
Several case studies have evaluated the efficacy of this compound in preclinical models:
- Study on Cervical Cancer : A study demonstrated that treatment with the compound led to a significant reduction in tumor size in xenograft models, indicating its potential as a therapeutic agent against cervical cancer .
- Antibacterial Efficacy : In vitro tests revealed that the compound effectively inhibited the growth of resistant bacterial strains, highlighting its potential as an antibiotic agent .
科学的研究の応用
Structural Characteristics
The compound features a triazole ring, which is known for its diverse biological activity, and a pyrrolidine sulfonamide moiety that enhances its pharmacological properties. The trifluoromethyl group increases lipophilicity, allowing better interaction with biological targets.
Antimicrobial Properties
Research indicates that compounds with similar structural features exhibit antimicrobial activities. The presence of the thiazole and triazole rings contributes to this effect. For instance, derivatives of thiazole have demonstrated significant antibacterial and antifungal properties in various studies .
Anticancer Activity
The compound has been studied for its potential anticancer effects. Thiazole derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Anticonvulsant Effects
Some thiazole-containing compounds have been evaluated for anticonvulsant activity. The structure of N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide may suggest similar properties due to the presence of the triazole moiety .
Drug Development
Given its structural complexity and biological activity, this compound is a candidate for further development into pharmaceutical agents targeting infections or cancer .
Agricultural Applications
The herbicidal properties of similar compounds suggest that this compound might also be explored for agricultural uses as an effective herbicide .
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of compounds related to this compound:
特性
IUPAC Name |
N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N5O4S/c1-23-15(17(18,19)20)22-25(16(23)27)11-8-21-14(26)12-4-6-13(7-5-12)30(28,29)24-9-2-3-10-24/h4-7H,2-3,8-11H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPIUQCVTANWCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













